1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Malaria Prolyl-tRNA synthetase Fragment-based drug design

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one (CAS 1556053-75-8) is a uniquely substituted heterocyclic fragment (C₉H₉ClN₂O, MW 196.63) designed for structure-based antimalarial drug discovery. The 4-chloropyridin-2-yl moiety on the pyrrolidin-2-one core provides a critical vector for growing molecules into the ribose- and phosphate-binding pockets of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target. Unlike the 3-chloro or 6-chloro regioisomers, this specific substitution pattern preserves the hydrogen-bonding capacity essential for low-nanomolar target engagement while the chloro handle enables late-stage cross-coupling diversification. With a balanced LogP of 1.86 and TPSA of 33.2 Ų, this scaffold offers superior membrane permeability for oral antimalarial chemoprophylaxis programs. Procure this ≥95% pure building block to accelerate your fragment-to-lead campaigns without custom synthesis delays.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 1556053-75-8
Cat. No. B1380435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
CAS1556053-75-8
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)Cl
InChIInChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
InChIKeyFAVUAWPFSSGESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one (CAS 1556053-75-8): A Versatile Pyrrolidinone Scaffold for Antimalarial Drug Discovery


1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a heterocyclic fragment molecule (C₉H₉ClN₂O, MW 196.63) featuring a pyrrolidin-2-one core substituted with a 4-chloropyridine moiety. It serves as an important scaffold for molecular linking, expansion, and modification in medicinal chemistry, providing a structural basis for the design and screening of novel drug candidates [1]. This compound is particularly relevant in the context of antimalarial drug discovery, as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as potent inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target [2].

Why 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one Cannot Be Interchanged with Other Pyrrolidinone Analogs


Pyrrolidin-2-one derivatives are widely explored as kinase inhibitors, antimicrobial agents, and synthetic building blocks, yet small structural modifications drastically alter target affinity, selectivity, and physicochemical properties. The substitution pattern on the pyridine ring—specifically the position of the chloro group (e.g., 4-chloro vs. 6-chloro or 3-chloro) and the nitrogen linkage—critically influences hydrogen-bonding capacity, lipophilicity, and metabolic stability. For Plasmodium PRS inhibition, the pyridin-4-yl isomer demonstrates low-double-digit nanomolar activity, whereas alternative regioisomers often exhibit reduced potency or altered off-target profiles [1]. Consequently, 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one cannot be casually substituted with related pyrrolidinones without risking loss of biological activity or synthetic utility [2].

Head-to-Head Evidence: 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one vs. Comparators in Antimalarial Drug Discovery


Structural Isomer Comparison for Plasmodium PRS Binding Affinity

While direct binding data for 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one against Plasmodium PRS are not publicly available, the closely related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold exhibits low-double-digit nanomolar activity (IC₅₀ values ~10–30 nM) against resistant Pf laboratory strains. Positional isomerism significantly impacts potency; for example, the 4-pyridyl isomer (lead compound 1-S) shows ~30-fold higher activity than the 3-pyridyl isomer in cellular assays [1]. The 4-chloropyridin-2-yl variant introduces an electron-withdrawing chloro group that may further modulate binding affinity and metabolic stability [2].

Malaria Prolyl-tRNA synthetase Fragment-based drug design

Scaffold Expansion Potential: Pyrrolidin-2-one vs. Pyrrolidine

The pyrrolidin-2-one core is a privileged scaffold in drug discovery, found in approved drugs such as rolipram (antidepressant) and oxiracetam (nootropic). In contrast, the saturated pyrrolidine analog lacks the hydrogen-bond acceptor/donor capabilities of the lactam, often resulting in reduced target affinity. 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one retains the lactam functionality, enabling key interactions with aminoacyl-tRNA synthetase ATP-binding pockets while providing a synthetic handle for further diversification [1]. The chloro substituent additionally increases lipophilicity (calculated LogP ~1.86) compared to the unsubstituted pyridyl analog (LogP ~0.8), potentially enhancing membrane permeability .

Fragment-based drug discovery Synthetic chemistry Scaffold hopping

Commercial Availability and Purity: 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one vs. 1-(6-Chloropyridin-3-yl)pyrrolidin-2-one

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is commercially available from multiple vendors (e.g., TargetMol, CymitQuimica, Leyan) at purities of ≥95% [1]. In contrast, the 6-chloro-3-pyridyl isomer (1-(6-Chloropyridin-3-yl)pyrrolidin-2-one) is less widely stocked and often requires custom synthesis. The 4-chloro-2-pyridyl isomer offers immediate procurement advantages for fragment-based screening campaigns.

Chemical procurement Fragment libraries Medicinal chemistry

Caveat: Limited Public Bioactivity Data Necessitates Internal Validation

At the time of this analysis (2025), no peer-reviewed publications report direct IC₅₀, Kᵢ, or cellular EC₅₀ values for 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one against any biological target. The compound's designation as a 'fragment molecule' and 'versatile scaffold' is based on vendor descriptions [1], not on empirical activity data. Researchers must independently validate target engagement and potency in their specific assay systems.

Data scarcity Assay development Fragment screening

Optimal Use Cases for 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for Plasmodium PRS Inhibitors

Use 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one as a starting fragment for structure-based drug design targeting Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS). The pyrrolidin-2-one core mimics the ATP adenine ring, while the 4-chloropyridin-2-yl group offers a vector for growing the molecule into the ribose- and phosphate-binding pockets. Structural biology and SAR data from the 1-(pyridin-4-yl)pyrrolidin-2-one series [1] provide a roadmap for elaboration; the chloro substituent may enhance potency or metabolic stability compared to the unsubstituted parent.

Diversification of Pyrrolidinone Fragment Libraries

Add 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one to in-house fragment libraries to explore novel chemical space around the pyrrolidin-2-one scaffold. Its commercial availability at ≥95% purity [1] enables rapid acquisition and screening without the need for custom synthesis. The chloro substituent introduces a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), facilitating the generation of focused analog libraries.

Synthetic Intermediate for Heterocyclic Building Blocks

Employ 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one as a versatile intermediate in the synthesis of more complex heterocyclic compounds. The pyridine nitrogen and lactam carbonyl provide sites for N-alkylation, acylation, or reduction, enabling access to diverse chemotypes including piperidines, pyridinols, and fused ring systems [2]. The chloro substituent remains intact under many reaction conditions, serving as a latent functional group for late-stage diversification.

Physicochemical Property Modulation in Lead Optimization

Utilize the distinct physicochemical profile (LogP 1.86, TPSA 33.2 Ų) of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one to fine-tune the ADME properties of lead candidates. Compared to more polar analogs (e.g., pyridine N-oxide derivatives), the chloro substituent increases lipophilicity and membrane permeability , which may be advantageous for achieving oral bioavailability in antimalarial chemoprophylaxis.

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